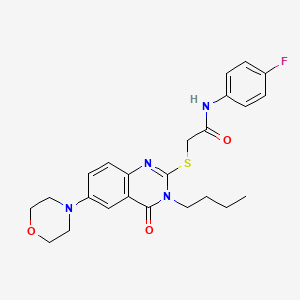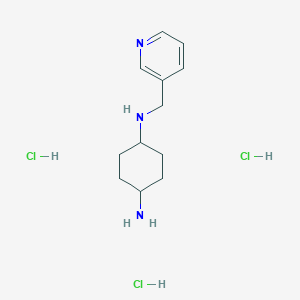
(1R*,4R*)-N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R*,4R*)-N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine trihydrochloride, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase BRAF. BRAF is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. PF-06463922 has shown promise in preclinical studies as a potential treatment for various types of cancer.
Aplicaciones Científicas De Investigación
Molecular Structures and Interactions
- The molecular structures of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, including isomers of (1R*,4R*)-N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine, display significant conformational consistency, particularly between the pyridine rings and the bridging cyclohexane rings. Theoretical structures confirm the orthogonality of the pyridine residues to the plane through the bridging cyclohexane rings. Crystal packing is primarily driven by C–H⋯Npyridine interactions, revealing distinct patterns such as linear chains and three-dimensional networks, influenced by additional interactions like π⋯π and C–H⋯π contacts (Lai, Mohr, & Tiekink, 2006).
Luminescent Properties and Optical Materials
- Chiral cadmium(II) complexes constructed with derivatives of (1R*,4R*)-N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine exhibit luminescent properties. These complexes, which differ based on positional isomerism of the ligands, demonstrate potential applications as optical materials due to their significant luminescent characteristics. Their powder second-harmonic generation (SHG) efficiency, a measure of their potential in non-linear optical applications, has also been noted (Cheng et al., 2013).
Organosoluble and Transparent Polyamides
- The synthesis of new aromatic diamines with cyclohexane moieties, including those similar to (1R*,4R*)-N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine, has led to the development of organosoluble and transparent polyamides. These polyamides exhibit outstanding solubility in various solvents, exceptional thermal stability, and the ability to form transparent, strong, and flexible films. Such characteristics suggest their potential utility in materials science, especially in applications requiring materials with specific optical and mechanical properties (Li et al., 2009).
Schiff Base Ligands and Catalytic Activity
- Schiff base ligands derived from compounds similar to (1R*,4R*)-N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine, and their metal complexes, show notable catalytic activity. These complexes exhibit varying performances in oxidation reactions of organic compounds like cyclohexene and styrene. The thermal stability of these compounds enhances their potential as catalysts in high-temperature chemical reactions (Bal, 2015).
Application in Near-Infrared Polymer Light-Emitting Diodes (PLEDs)
- The creation of near-infrared (NIR) polymer light-emitting diodes (PLEDs) has been achieved using metallopolymers containing Zn2+ and Yb3+ ions, along with ligands similar to (1R*,4R*)-N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine. These PLEDs demonstrate high performance, such as high irradiances and efficiencies, suggesting their potential use in advanced optical devices and displays (Fu et al., 2018).
Propiedades
IUPAC Name |
4-N-(pyridin-3-ylmethyl)cyclohexane-1,4-diamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.3ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;;;/h1-2,7-8,11-12,15H,3-6,9,13H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYXCNZRTCLXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CN=CC=C2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-N1-(Pyridin-3-ylmethyl)cyclohexane-1,4-diamine trihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

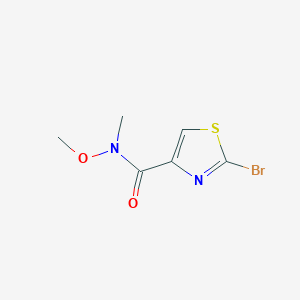
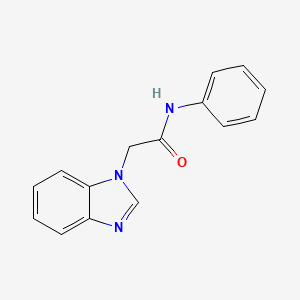
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844316.png)
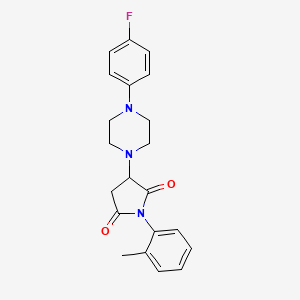
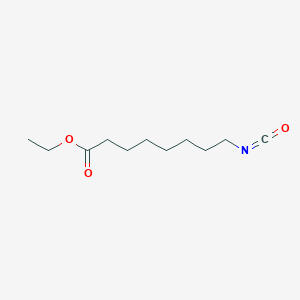
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2844321.png)
![N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2844325.png)
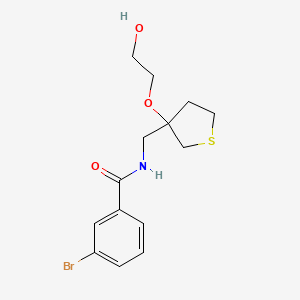
![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
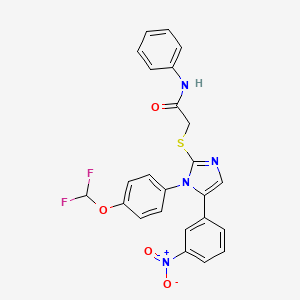
![3-(4-(pyrimidin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2844329.png)
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2844330.png)
![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione](/img/structure/B2844332.png)
